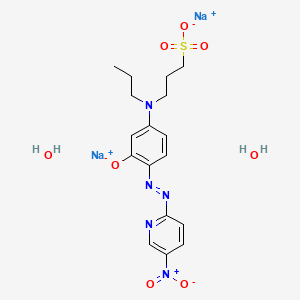

Nitro-PAPS (disodium dihydrate)

Description

Contextualization of Pyridylazo Reagents in Analytical and Chemical Biology

For decades, pyridylazo compounds have been a cornerstone in the field of analytical chemistry, particularly for the spectrophotometric determination of metal ions. nih.govijaers.com Two of the most well-known representatives of this class are 1-(2-pyridylazo)-2-naphthol (B213148) (PAN) and 4-(2-pyridylazo)resorcinol (B72590) (PAR). nih.gov These reagents function as polydentate ligands that form stable, colored complexes with a variety of metal ions. nih.gov The intensity of the color produced is proportional to the concentration of the metal ion, a principle that is the foundation of colorimetric analysis. ijaers.com

The utility of pyridylazo reagents like PAN extends to various applications, including the determination of copper, nickel, and cobalt in diverse samples, making them valuable in environmental monitoring and industrial testing. nih.gov Their ability to act as chelating agents is also leveraged in biochemical assays to study enzyme activities and metal-ion interactions. While versatile, early reagents like PAN and PAR were not perfectly selective, which spurred the development of new derivatives with improved sensitivity and selectivity for specific metal ions. nih.gov This ongoing search for better reagents led to the synthesis of compounds with modifications to the pyridine (B92270) or naphthol rings, aiming to enhance their analytical performance. nih.gov

Historical Development and Evolution of Nitro-PAPS as a Chromogenic Agent

Nitro-PAPS emerged from the continued effort to develop superior chromogenic reagents, particularly those with high water solubility and sensitivity for direct assays in complex biological matrices. A key milestone in its establishment as a significant analytical tool came in the late 1980s and early 1990s. Research led by T. Makino detailed the application of Nitro-PAPS as a novel, water-soluble reagent for the direct colorimetric determination of iron and zinc in serum. nih.govnih.gov

A 1988 study presented a direct colorimetric method for serum iron using Nitro-PAPS. nih.gov This method was notable for its high sensitivity, with a molar absorptivity (ε) of 9.4 x 10⁴ L/mol·cm, and its ability to overcome interference from other metal ions like copper and zinc through the use of masking agents. nih.gov Following this, a 1991 paper described a sensitive, direct colorimetric assay for serum zinc using Nitro-PAPS, highlighting its high molar absorptivity of 14.5 x 10⁴ L/mol·cm for zinc. nih.gov The development of these methods, which required only small sample volumes and did not necessitate protein removal, positioned Nitro-PAPS as a highly effective and convenient chromogenic agent in clinical chemistry. nih.govnih.gov The synthesis of high-purity Nitro-PAPS, though historically expensive, has since been optimized to be more economically feasible for wider application.

Fundamental Research Significance of Nitro-PAPS (disodium dihydrate)

The fundamental significance of Nitro-PAPS in research lies in its unique chemical structure, which confers several advantageous properties for analytical applications. As a heterocyclic azo compound, it possesses an electron-withdrawing nitro group and an electron-donating amino group, which facilitates the formation of intensely colored metal chelates.

A primary advantage of Nitro-PAPS is its high molar absorptivity for several metal ions, which translates to exceptional sensitivity in spectrophotometric assays. nih.govnih.gov For instance, its molar extinction coefficient for zinc is approximately 145,000 L·mol⁻¹·cm⁻¹, allowing for the detection of micromolar concentrations. nih.gov This high sensitivity permits the use of very small sample volumes, a significant advantage in clinical diagnostics where sample availability may be limited. nih.gov

Furthermore, Nitro-PAPS is a water-soluble reagent, which simplifies assay procedures by allowing for direct measurement in aqueous biological samples like serum without the need for prior extraction steps. nih.govnih.gov Its application in direct assays is further enhanced by the use of specific masking agents that eliminate interference from other metal ions commonly present in biological samples, thereby ensuring high accuracy and specificity. nih.govnih.gov The combination of high sensitivity, water solubility, and the ability to perform direct, accurate measurements in complex matrices underlines its importance as a research tool.

Table 1: Properties of Nitro-PAPS (disodium dihydrate)

| Property | Value |

|---|---|

| Full Chemical Name | 2-(5-Nitro-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol, disodium (B8443419) salt, dihydrate |

| Molecular Formula | C₁₇H₁₉N₅Na₂O₆S·2H₂O |

| Molecular Weight | 503.45 g/mol |

| CAS Number | 143205-66-7 (dihydrate) |

| Appearance | Dark green or dark green-brown powder |

Overview of Research Domains Utilizing Nitro-PAPS Methodologies

The primary domain for the application of Nitro-PAPS methodologies is clinical chemistry, where it is widely used for the determination of trace metal ions in biological fluids. nih.govnih.govsorachim.com Its high sensitivity and the development of direct assay methods have made it particularly valuable for measuring iron and zinc levels in serum. nih.govnih.gov

The method for serum iron, for example, allows for rapid and accurate quantification from small sample volumes and correlates well with reference methods established by the International Committee for Standardization in Hematology. nih.gov Similarly, the assay for serum zinc is highly sensitive and precise, and its use in microwell plates allows for the efficient analysis of many samples simultaneously. nih.gov The success of these assays relies on a carefully designed chemical system where masking agents, such as thioglycollate for the iron assay and cyanide with chloral (B1216628) hydrate (B1144303) for the zinc assay, selectively prevent interference from other metal ions. nih.govnih.gov

While its application is most prominently documented in clinical diagnostics, the properties of Nitro-PAPS make it a suitable candidate for trace metal analysis in other fields, although specific, widespread examples in environmental or industrial analysis are less commonly reported in the literature. Its utility in flow-injection analysis for determining metals like copper and iron has been demonstrated with related pyridylazo compounds, suggesting potential for similar automated applications with Nitro-PAPS. sigmaaldrich.com

Table 2: Research Findings with Nitro-PAPS

| Analyte | Matrix | Molar Absorptivity (ε) | Wavelength (λmax) | Key Findings | Reference |

|---|---|---|---|---|---|

| Iron (Fe) | Serum | 9.4 x 10⁴ L/mol·cm | 585 nm | Direct, sensitive colorimetric assay. Interference from Cu and Zn eliminated with thioglycollate and SDS. | nih.gov |

| Zinc (Zn) | Serum | 1.45 x 10⁵ L/mol·cm | 574 nm | Direct, sensitive colorimetric assay using microwell plates. Interfering metals masked with cyanide and chloral hydrate. | nih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H23N5Na2O8S |

|---|---|

Molecular Weight |

503.4 g/mol |

IUPAC Name |

disodium;3-[4-[(5-nitropyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate;dihydrate |

InChI |

InChI=1S/C17H21N5O6S.2Na.2H2O/c1-2-8-21(9-3-10-29(26,27)28)13-4-6-15(16(23)11-13)19-20-17-7-5-14(12-18-17)22(24)25;;;;/h4-7,11-12,23H,2-3,8-10H2,1H3,(H,26,27,28);;;2*1H2/q;2*+1;;/p-2 |

InChI Key |

VJDLDDQLRNWBDX-UHFFFAOYSA-L |

Canonical SMILES |

CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)[N+](=O)[O-])[O-].O.O.[Na+].[Na+] |

Origin of Product |

United States |

Physicochemical and Coordination Principles of Nitro Paps

Molecular Structure and Functional Groups Contributing to Chelation

The structure of Nitro-PAPS, with the chemical formula C₁₇H₁₉N₅Na₂O₆S·2H₂O, incorporates several functional groups that are critical for its function as a chelating agent. dojindo.com The molecule is built upon a phenol (B47542) ring substituted with an azo group linked to a nitropyridine ring, and an N-propyl-N-sulfopropylamino group.

The key functional groups that participate in the chelation of metal ions are:

The pyridyl nitrogen atom .

A nitrogen atom of the azo group (-N=N-) .

The hydroxyl group (-OH) of the phenol ring .

This specific arrangement of a hydroxyl group ortho to an azo group, which in turn is adjacent to the pyridyl nitrogen, creates a tridentate ligand system. This configuration allows Nitro-PAPS to form stable, five- or six-membered chelate rings upon coordination with a metal ion. The formation of these ring structures is a fundamental principle of chelation chemistry, leading to highly stable metal complexes. The presence of the strongly electron-withdrawing nitro group (-NO₂) on the pyridine (B92270) ring and the water-solubilizing sulfopropyl group also significantly influences the electronic properties and aqueous solubility of both the ligand and its metal complexes.

Spectroscopic Characteristics of Nitro-PAPS and its Metal Chelates

The formation of a complex between Nitro-PAPS and a metal ion results in significant changes to the spectroscopic properties of the molecule, a feature that is central to its application in analytical chemistry.

Nitro-PAPS forms intensely colored, water-soluble complexes with various metal ions, each exhibiting a characteristic wavelength of maximum absorbance (λmax) and a high molar absorptivity (ε), which denotes high sensitivity. dojindo.com The high molar absorptivity values indicate that even small concentrations of the metal ions can produce a significant and measurable absorbance signal.

The spectroscopic properties for several Nitro-PAPS metal complexes have been documented in scientific literature. For instance, the Fe(II) complex shows a maximum absorbance at 582 nm with a molar absorptivity of 1.07 x 10⁵ L·mol⁻¹·cm⁻¹. dojindo.com Another study reports similar values of 585 nm and 9.4 x 10⁴ L·mol⁻¹·cm⁻¹ for the iron complex. nih.gov The complex with Zn(II) has a λmax of 574 nm and a particularly high molar absorptivity of 1.45 x 10⁵ L·mol⁻¹·cm⁻¹. docksci.comnih.gov For the simultaneous determination of Vanadium(V) and Cobalt(II), a detection wavelength of 593 nm is utilized, indicating the formation of complexes that absorb strongly at this wavelength. oup.com

Below is an interactive data table summarizing the available spectroscopic data for various metal-Nitro-PAPS complexes.

| Metal Ion | Wavelength of Maximum Absorbance (λmax) | Molar Absorptivity (ε) | Reference |

| Fe(II) | 582 nm | 1.07 x 10⁵ L·mol⁻¹·cm⁻¹ | dojindo.com |

| Fe(II) | 585 nm | 9.4 x 10⁴ L·mol⁻¹·cm⁻¹ | nih.gov |

| Zn(II) | 574 nm | 1.45 x 10⁵ L·mol⁻¹·cm⁻¹ | docksci.comnih.gov |

| V(V) | 593 nm (detection wavelength) | Not specified | oup.com |

| Co(II) | 593 nm (detection wavelength) | Not specified | oup.com |

The process of chelation causes a significant shift in the absorption spectrum of Nitro-PAPS. The uncomplexed reagent has minimal absorbance in the visible region where its metal complexes absorb maximally. The formation of the metal-ligand bond alters the electronic structure of the chromophore, leading to a large bathochromic (shift to longer wavelength) and hyperchromic (increase in absorbance intensity) shift. This pronounced color change upon complexation is the foundation of its use as a colorimetric reagent, allowing for the sensitive and selective quantification of metal ions based on the absorbance of the resulting colored solution. dojindo.comdocksci.com

Chelation Chemistry and Stoichiometry with Diverse Metal Ions

Nitro-PAPS is a versatile chelating agent, capable of forming stable complexes with a wide array of metal ions under specific pH conditions. This reactivity allows for its use in various analytical methods for metal determination.

Nitro-PAPS readily forms stable, colored complexes with numerous divalent transition metals. Its reaction with ferrous iron (Fe(II)) is the basis for a direct colorimetric assay for serum iron. dojindo.comnih.govmedichem-me.com Similarly, its highly sensitive reaction with zinc (Zn(II)) is used for direct serum zinc determination, where masking agents are employed to prevent interference from other metals like copper and iron. docksci.comnih.gov The reagent is also suitable for the determination of micromolar levels of copper (Cu), nickel (Ni), and cobalt (Co). dojindo.com Research has also detailed the complex formation of Nitro-PAPS with manganese (Mn) for its detection in flow injection and ion chromatography systems. dojindo.com The stoichiometry of these complexes in analytical applications is typically controlled by using an excess of the Nitro-PAPS reagent to ensure the complete reaction of the target metal ion.

The chelating ability of Nitro-PAPS extends beyond common transition metals. It has been established as a new analytical reagent for the flow-injection spectrophotometric determination of trace amounts of vanadium(V). dojindo.com In a method developed for the simultaneous determination of vanadium and cobalt, Nitro-PAPS serves as a precolumn chelating reagent in high-performance liquid chromatography (HPLC). oup.com Furthermore, the complex formation with lead (Pb) and cadmium (Cd) has been specifically studied, enabling their sensitive spectrophotometric detection in various analytical systems. dojindo.com

Influence of pH on Nitro-PAPS Complexation and Chromogenic Response

The interaction between the chromogenic reagent 2-(5-nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol, known as Nitro-PAPS, and metal ions is profoundly influenced by the hydrogen ion concentration (pH) of the medium. This dependence is a cornerstone of its analytical application, as pH dictates both the formation of the metal-ligand complex and the intensity of the resulting chromogenic response. The complexation process is fundamentally an equilibrium reaction that can be precisely controlled by adjusting the pH.

The Nitro-PAPS molecule possesses functional groups, including a phenolic hydroxyl group and nitrogen atoms in the azo and pyridyl groups, whose protonation states are pH-dependent. For complexation to occur, the phenolic proton is typically displaced by the metal ion. Therefore, the pH of the solution must be high enough to facilitate this deprotonation, yet optimized to prevent the precipitation of metal hydroxides and to ensure selectivity among different metal ions. For some species, the value of λmax can show a pronounced dependence on pH; if this is a consideration, then all standard and unknown solutions must be appropriately buffered. libretexts.org

In analytical methods, the pH is carefully selected and maintained with a buffer solution to ensure maximum and stable color development for the target metal ion. libretexts.orggoogle.com For instance, when determining zinc concentrations, the reaction with Nitro-PAPS is typically carried out in an alkaline medium to form a stable purple-colored complex. jaypeedigital.comjaypeedigital.com While the viable range for metal determination using Nitro-PAPS can be broad, typically between pH 5 and 11, the optimal range is often narrower. google.com For zinc analysis, a pH between 8 and 10 is considered particularly preferable. google.com At a neutral pH of 7, Nitro-PAPS is known to react with a variety of metal ions, forming chelate compounds with high molar absorptivities. researchgate.net However, this broad reactivity at neutral pH can lead to poor resolution between different metal complexes, necessitating the use of specific pH ranges or masking agents to enhance selectivity. researchgate.net

The high sensitivity of Nitro-PAPS as a chromogenic reagent is demonstrated by the large molar absorptivity values (ε) of its metal complexes. These values, which quantify how strongly the complex absorbs light at a specific wavelength (λmax), are a direct measure of the method's sensitivity. The table below lists the reported molar absorptivities for several metal-Nitro-PAPS complexes.

Comparative Analysis of Coordination Properties with Related Pyridylazo Ligands

Nitro-PAPS belongs to the family of pyridylazo dyes, a class of organic reagents widely used in spectrophotometric analysis of metal ions. google.com Two of the most prominent members of this family are 1-(2-pyridylazo)-2-naphthol (B213148) (PAN) and 4-(2-pyridylazo)resorcinol (B72590) (PAR). sci-hub.se A comparative analysis of Nitro-PAPS with PAN and PAR reveals significant differences in their physicochemical properties and coordination behavior, which in turn influence their analytical applications.

Structurally, all three compounds act as terdentate ligands, coordinating with metal ions through the pyridyl nitrogen, an azo group nitrogen, and a deprotonated hydroxyl oxygen atom. However, a key distinction of Nitro-PAPS is the presence of a sulfopropylamino group, which confers high water solubility. This is a significant advantage over PAN, which is largely insoluble in water and requires its metal complexes to be extracted into an organic solvent for analysis. PAR is water-soluble but generally exhibits lower sensitivity than the newer generation of pyridylazo dyes like Nitro-PAPS.

The introduction of specific substituents onto the basic pyridylazo framework significantly modulates the properties of the resulting complexes. The electron-withdrawing nitro group (-NO₂) in Nitro-PAPS, along with the auxochromic amino group, enhances the molar absorptivity of its metal complexes, leading to very high sensitivity. researchgate.netnih.gov Reagents like Nitro-PAPS and its analogue, 5-Br-PAPS, are known for forming complexes with exceptionally high molar absorptivities, often exceeding 1.0 x 10⁵ L·mol⁻¹·cm⁻¹. google.comresearchgate.netnih.gov This makes them particularly suitable for determining trace and ultratrace amounts of metal ions directly in aqueous solutions. researchgate.net

While highly sensitive, pyridylazo reagents are generally not selective, reacting with a multitude of metal ions. google.comgoogle.com Selectivity is typically achieved by controlling the pH and using masking agents to prevent interference from non-target metals. google.comsci-hub.segoogle.com For example, in zinc assays using Nitro-PAPS or 5-Br-PAPS, masking agents are employed to complex other transition metals like iron and copper that would otherwise interfere. google.comgoogle.com

The following table provides a comparative overview of the analytical characteristics of metal complexes with Nitro-PAPS, PAN, and PAR, highlighting their relative sensitivities and optimal detection wavelengths for selected metal ions.

Synthetic Methodologies and Chemical Derivatization of Nitro Paps

Established Synthetic Pathways for Nitro-PAPS (disodium dihydrate)

While specific, detailed industrial synthetic procedures for Nitro-PAPS (disodium dihydrate) are not extensively published in peer-reviewed journals, the synthesis of pyridylazo dyes generally follows a well-established chemical pathway involving two primary steps: diazotization and azo coupling.

Step 1: Diazotization of 2-Amino-5-nitropyridine

The synthesis commences with the diazotization of 2-amino-5-nitropyridine. In this reaction, the primary aromatic amine is converted into a diazonium salt. This is typically achieved by treating an acidic solution of 2-amino-5-nitropyridine with a source of nitrous acid, such as sodium nitrite, at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.

Step 2: Azo Coupling with 3-(N-propyl-N-sulfopropylamino)phenol

The second crucial step is the azo coupling reaction, where the freshly prepared diazonium salt of 2-amino-5-nitropyridine is reacted with a coupling agent, in this case, 3-(N-propyl-N-sulfopropylamino)phenol. This reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile and the electron-rich phenol (B47542) derivative is the substrate. The coupling is typically carried out under mildly alkaline conditions to facilitate the reaction, leading to the formation of the azo bridge (-N=N-) that connects the pyridine (B92270) and phenol rings, a characteristic feature of azo dyes.

The final product is then isolated and purified, often as its disodium (B8443419) dihydrate salt to enhance its water solubility and stability sorachim.com. The sulfopropyl group plays a significant role in increasing the water solubility of the reagent, which is a desirable property for its use in aqueous analytical systems nih.gov.

A generalized reaction scheme is presented below:

Rational Design Principles for Nitro-PAPS Analogs and Derivatives

The design of analogs and derivatives of Nitro-PAPS is guided by the principles of coordination chemistry and the desired analytical properties, such as high sensitivity, selectivity for specific metal ions, and optimal spectroscopic characteristics. The structure-activity relationship of pyridylazo dyes is a key consideration in this rational design process nih.govnih.gov.

The core structure of Nitro-PAPS features a tridentate ligand system involving the pyridyl nitrogen, one of the azo nitrogen atoms, and the phenolic oxygen, which is crucial for its metal-chelating properties. The design of analogs often focuses on modifying different parts of the molecule to fine-tune its performance.

Key Molecular Features for Rational Design:

| Molecular Moiety | Design Considerations and Potential Impact |

| Pyridine Ring | Introduction of electron-withdrawing or electron-donating groups can alter the pKa of the pyridyl nitrogen and influence the stability and color of the resulting metal complex. The position of the nitro group is critical for the electronic properties of the azo group and, consequently, the chelating strength and spectral properties of the molecule nih.gov. |

| Azo Bridge | The azo group is central to the chromophoric properties of the molecule. Modifications that affect its electronic environment can lead to shifts in the absorption maxima of the metal complex, potentially enhancing sensitivity. |

| Phenolic Ring | Substituents on the phenolic ring can influence the acidity of the hydroxyl group and the steric environment around the metal-binding site. This can affect the pH range of complex formation and the selectivity of the reagent for different metal ions. |

| Amino Group and its Substituents | The N-propyl-N-sulfopropylamino group enhances water solubility. Altering the alkyl chains or the position of the sulfonate group could modulate solubility and steric hindrance, thereby affecting the kinetics and stability of the metal complex. |

The goal of these rational design efforts is often to create reagents with improved characteristics, such as higher molar absorptivity for greater sensitivity, better selectivity towards a target metal ion in a complex matrix, or a larger bathochromic shift (shift to longer wavelengths) upon metal complexation to minimize interference from other sample components.

Strategies for Chemical Modification and Functionalization of Nitro-PAPS Structure

Chemical modification and functionalization of the Nitro-PAPS structure can be approached by targeting its key reactive sites: the pyridine ring, the phenolic ring, and the amino group. These modifications can be used to introduce new functionalities, alter its physical properties, or create derivatives for specific applications.

Functionalization of the Pyridine Ring:

The nitro group on the pyridine ring is a key functional group that can be a starting point for further modifications.

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group activates the pyridine ring towards nucleophilic aromatic substitution, allowing for the introduction of other functional groups mdpi.com.

Modification of the Phenolic Ring:

The phenolic ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents.

Halogenation: Introduction of halogen atoms (e.g., bromine) onto the phenolic ring can influence the acidity of the phenolic hydroxyl group and the electronic properties of the ligand, which can impact the stability and spectral properties of the metal complexes. For example, the related compound 2-(5-bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol (5-Br-PAPS) is also a known chromogenic reagent sigmaaldrich.com.

Alkylation and Acylation: The phenolic hydroxyl group can be alkylated or acylated to block its metal-chelating ability or to introduce other functionalities.

Derivatization of the Amino Group:

The secondary amino group provides a site for further functionalization.

Variation of Alkyl Chains: The N-propyl and N-sulfopropyl groups can be replaced with other alkyl or functionalized alkyl chains to modify the solubility and steric properties of the reagent.

These chemical modification strategies open up possibilities for creating a library of Nitro-PAPS derivatives with a range of properties tailored for specific analytical challenges.

Purity Assessment and Characterization Techniques for Synthesized Reagents

Ensuring the high purity of Nitro-PAPS is critical for its reliable performance as an analytical reagent. A variety of modern analytical techniques are employed to assess its purity and confirm its chemical structure. Commercial suppliers of Nitro-PAPS typically specify a purity of >90% sorachim.cominnovativeenzymes.comscbt.com.

Common Purity Assessment and Characterization Techniques:

| Technique | Purpose and Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | HPLC, particularly with UV-Vis detection, is a powerful tool for assessing the purity of Nitro-PAPS. It can separate the main compound from any impurities or degradation products. The peak area of the main compound relative to the total peak area provides a quantitative measure of purity nih.govginapsgroup.comamazonaws.com. A gradient elution method with a suitable reversed-phase column is often employed for the analysis of such complex organic dyes. |

| UV-Visible Spectroscopy | This technique is used to determine the absorption spectrum of Nitro-PAPS and its molar absorptivity, which is a measure of how strongly it absorbs light at a particular wavelength. The absorbance of a blank solution at a specific wavelength is also a quality control parameter sorachim.comdojindo.com. |

| Infrared (IR) Spectroscopy | IR spectroscopy is used to identify the functional groups present in the Nitro-PAPS molecule. Characteristic absorption bands for the nitro group (N-O stretching), the azo group (-N=N-), the phenolic hydroxyl group (O-H stretching), and the sulfonate group (S=O stretching) can confirm the presence of these key structural features orgchemboulder.comslideshare.netspectroscopyonline.commasterorganicchemistry.com. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of Nitro-PAPS, including the number and types of protons and carbon atoms and their connectivity. This is a crucial technique for structural elucidation and confirmation of the synthesized product orgchemboulder.comslideshare.netuniversalclass.com. |

| Mass Spectrometry (MS) | Mass spectrometry is used to determine the molecular weight of Nitro-PAPS and can provide information about its elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further help in confirming the structure of the molecule nih.govnih.govamolf.nl. |

| Elemental Analysis | This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in the compound. The experimental values are compared with the theoretical values calculated from the molecular formula to assess the purity of the sample. |

| Water Content Analysis | As Nitro-PAPS is often supplied as a dihydrate, determining the water content is important for accurate preparation of standard solutions. This is typically done by Karl Fischer titration or by thermogravimetric analysis (TGA). Commercial specifications often indicate a water content of less than 10% sorachim.cominnovativeenzymes.com. |

A combination of these techniques is essential for the comprehensive characterization and quality control of synthesized Nitro-PAPS, ensuring its suitability for high-sensitivity analytical applications.

Mechanistic Investigations of Nitro Paps in Research Systems

Detailed Elucidation of Metal-Ligand Binding Dynamics and Pathways

Nitro-PAPS is a water-soluble, heterocyclic azo dye designed for the sensitive colorimetric determination of several divalent metal ions, including iron (Fe²⁺), zinc (Zn²⁺), copper (Cu²⁺), nickel (Ni²⁺), and cobalt (Co²⁺). impactfactor.org The binding mechanism is characteristic of pyridylazo-type reagents, involving a tridentate chelation process. The metal ion coordinates with three sites on the Nitro-PAPS molecule: the nitrogen atom of the pyridine (B92270) ring, one of the nitrogen atoms in the azo group (–N=N–), and the deprotonated oxygen atom of the phenolic hydroxyl group.

The presence of a nitro group (–NO₂) in the para position on the pyridyl ring is a key feature of the molecule. As a strong electron-withdrawing group, it influences the electronic properties of the entire ligand system. This electronic influence increases the acidity of the phenolic hydroxyl group, facilitating its deprotonation at a lower pH and enhancing the stability and absorptivity of the resulting metal complex. The formation of the metal-ligand complex induces a significant shift in the maximum absorption wavelength (λmax) of the dye, leading to a pronounced color change that can be quantified spectrophotometrically. For instance, the complex with Fe(II) is stable over a broad pH range of 3.0 to 8.0 and exhibits a maximum absorbance at 582 nm with a high molar absorptivity (ε) of 107,000 L·mol⁻¹·cm⁻¹. impactfactor.org Similarly, its complex with zinc shows a λmax at 574 nm and an even higher molar absorptivity of 145,000 L·mol⁻¹·cm⁻¹. nih.gov

Understanding the Role of Nitro-PAPS in Pyrophosphate-Sensing Mechanisms for Nucleic Acid Amplification Techniques

While direct use of Nitro-PAPS in pyrophosphate (PPi) sensing is not extensively documented, its functional and structural analogs, such as 5-Br-PAPS, provide a clear blueprint for its application in monitoring nucleic acid amplification. researchgate.net Isothermal amplification techniques like loop-mediated isothermal amplification (LAMP) produce a large quantity of PPi as a byproduct, which serves as a quantitative indicator of the reaction's progress. ethz.ch

The detection mechanism is typically indirect. It leverages the high affinity of PPi for certain divalent metal ions, particularly manganese (Mn²⁺) and magnesium (Mg²⁺). ethz.ch This interaction forms the basis of a sensitive colorimetric or fluorometric signal transduction pathway.

Mechanism of Metal Ion Release and Rechelation in Amplification Reactions (e.g., Manganese-Pyrophosphate Interaction)

A common strategy for monitoring nucleic acid amplification involves a metal-ion competition assay. ethz.ch The key steps are as follows:

Initial State : Before amplification, a metal indicator dye (in this hypothetical case, Nitro-PAPS) is pre-complexed with a "quencher" metal ion, such as Mn²⁺. In this bound state, the spectroscopic properties of Nitro-PAPS are suppressed or shifted.

Amplification and PPi Production : As the DNA polymerase incorporates deoxynucleoside triphosphates (dNTPs) into the growing nucleic acid chain, PPi is released into the solution.

Preferential Binding : The newly generated PPi has a very strong affinity for Mn²⁺ ions and effectively sequesters them, forming a stable manganese pyrophosphate precipitate or soluble complex. ethz.ch

Indicator Release and Signal Generation : This sequestration releases the Nitro-PAPS molecule from its quenched state with manganese. The free Nitro-PAPS is then able to react with other available metal ions in the buffer (or exist in its un-complexed, colored state), leading to the formation of its characteristic, intensely colored complex. This results in a measurable increase in absorbance at its specific λmax. researchgate.netethz.ch

Correlation Between Spectroscopic Changes and Amplification Events

The amount of PPi generated is directly proportional to the quantity of nucleic acid synthesized during the amplification process. ethz.ch Consequently, the magnitude of the spectroscopic change—the increase in absorbance of the Nitro-PAPS complex—is directly correlated with the amount of amplified product. This allows for real-time or endpoint quantification of the target nucleic acid. Research using the related compound 5-Br-PAPS demonstrated that this method is highly sensitive, capable of detecting PPi at concentrations as low as 0.075 µmol/L, which is sufficient for analyzing samples after just 10 minutes of LAMP amplification. researchgate.net This strong correlation enables a simple, rapid, and cost-effective method for detecting the outcome of nucleic acid amplification without the need for complex instrumentation. researchgate.netethz.ch

Kinetic and Thermodynamic Aspects of Metal-Nitro-PAPS Complex Formation

While specific thermodynamic and kinetic constants for Nitro-PAPS complexes are not widely published, its performance as an analytical reagent provides significant insight into these properties. The rapid color development, essential for applications like flow-injection analysis, indicates that the kinetics of complex formation are very fast. impactfactor.org

Thermodynamically, the formation of metal-Nitro-PAPS complexes is highly favorable, as evidenced by their high stability and large molar absorptivity values. A higher molar absorptivity coefficient (ε) is linked to a more stable complex, which is necessary for achieving high sensitivity in analytical measurements. impactfactor.orgnih.gov The stability of these complexes allows for the determination of trace metal concentrations even in complex biological matrices. For some related pyridylazo dyes, the resulting metal complexes are so stable that even a powerful chelating agent like EDTA cannot displace the metal ion, implying a very large complex formation constant (K_f).

| Metal Ion | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |

|---|---|---|---|

| Fe(II) | 582 | 107,000 | impactfactor.org |

| Zn(II) | 574 | 145,000 | nih.gov |

The thermodynamics of complexation are influenced by factors such as pH, which affects the protonation state of the ligand, and the nature of the metal ion itself, often following the Irving-Williams series for stability (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺).

Influence of Chemical Interferences and Masking Agents on Selectivity

In complex samples, the presence of multiple metal ions that can react with Nitro-PAPS necessitates the use of masking agents to achieve selectivity for a single target analyte. impactfactor.orgnih.gov A masking agent is a chemical substance that reacts with interfering ions to form stable complexes, preventing them from reacting with the primary chromogenic reagent.

The choice of masking agent depends on the target analyte and the composition of the sample matrix.

For Zinc (Zn²⁺) Analysis : In serum analysis, interfering ions are complexed with cyanide. Subsequently, a demasking agent, chloral (B1216628) hydrate (B1144303), is used to selectively release only the Zn²⁺ ions to react with Nitro-PAPS. nih.gov

For Iron (Fe²⁺) Analysis : When determining Fe²⁺, potential interference from Cu²⁺ and Zn²⁺ can be eliminated by adding a mixture of thioglycolic acid and sodium dodecyl sulfate (B86663) (SDS), which effectively masks these ions. impactfactor.org

General Strategies : Other agents used with similar dyes include N-(Dithiocarboxy)sarcosine (DTCS) and nitrilotriacetic acid (NTA) for masking cobalt and copper. Ascorbic acid can be used to reduce interfering ions like Fe³⁺ to Fe²⁺, which can then be masked or detected under different conditions.

This strategic use of masking and demasking agents is crucial for leveraging the high sensitivity of Nitro-PAPS in specific and accurate quantitative analysis.

| Target Analyte | Interfering Ion(s) | Masking Agent | Reference |

|---|---|---|---|

| Zinc (Zn²⁺) | Various Metals | Cyanide (followed by demasking with Chloral Hydrate) | nih.gov |

| Iron (Fe²⁺) | Copper (Cu²⁺), Zinc (Zn²⁺) | Thioglycolic acid and SDS | impactfactor.org |

| Zinc (Zn²⁺) | Iron (Fe²⁺), Copper (Cu²⁺) | Cyanide | impactfactor.org |

| Iron (II) | Cobalt (II), Copper (II) | N-(Dithiocarboxy)sarcosine (DTCS) |

Advanced Analytical Techniques Employing Nitro Paps

Spectrophotometric and Colorimetric Methods for Metal Ion Quantification in Research Matrices

The primary application of Nitro-PAPS lies in its use as a chromogenic reagent in spectrophotometric and colorimetric assays. The formation of a colored complex between Nitro-PAPS and a metal ion allows for the quantification of the metal based on the absorbance of light at a specific wavelength.

The development of robust UV-Visible spectrophotometry protocols is crucial for the accurate determination of metal ions. nih.govthepharmajournal.comhumanjournals.com These protocols are meticulously validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure their reliability. nih.gov Validation parameters typically include linearity, range, accuracy, precision, robustness, and specificity. nih.govthepharmajournal.com

For instance, in the determination of iron, ferrous ions (Fe²⁺) react with Nitro-PAPS to form a highly specific colored complex. medichem-me.com The intensity of this color, which is directly proportional to the iron concentration, is measured spectrophotometrically. medichem-me.com The validation of such methods involves assessing the linear relationship between concentration and absorbance over a defined range. thepharmajournal.comhumanjournals.com Accuracy is confirmed through recovery studies, where known amounts of the metal are added to a sample and the percentage recovered is calculated. nih.govthepharmajournal.com Precision is evaluated by assessing the repeatability (intra-day) and intermediate precision (inter-day) of the results. thepharmajournal.com

A direct colorimetric assay for zinc in serum using Nitro-PAPS has been developed, demonstrating a molar absorptivity (ε) of 14.5 x 10⁴ L/mol·cm at 574 nm. nih.gov This method exhibits good correlation with atomic absorption spectrometry and shows within-run and between-run coefficients of variation (CV) in the ranges of 1.6-2.3% and 1.8-5.2%, respectively. nih.gov

The table below summarizes key parameters for the spectrophotometric determination of various metal ions using Nitro-PAPS, based on typical research findings.

| Metal Ion | Wavelength (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| Iron (Fe²⁺) | ~580 nm | High (specific value varies with conditions) |

| Zinc (Zn²⁺) | 574 nm | 145,000 |

| Copper (Cu²⁺) | ~560 nm | ~100,000 |

| Lead (Pb²⁺) | ~560 nm | ~100,000 |

| Cadmium (Cd²⁺) | ~560 nm | ~100,000 |

Note: The specific λmax and molar absorptivity can vary depending on the reaction conditions such as pH and buffer composition.

To enhance throughput and automate the analytical process, Nitro-PAPS-based spectrophotometric methods have been integrated into flow injection analysis (FIA) systems. researchgate.netpsu.edu FIA is a technique where a sample is injected into a continuously flowing carrier stream containing the reagent. nih.govnih.gov The reaction between the metal ion and Nitro-PAPS occurs in a coiled tubing, and the resulting colored complex passes through a detector, typically a spectrophotometer. nih.gov

This integration offers several advantages, including:

High Sample Throughput: FIA systems can analyze a large number of samples in a short period. researchgate.net

Reproducibility: The automated and precisely controlled nature of FIA leads to highly reproducible results.

Reduced Reagent Consumption: The continuous flow system minimizes reagent waste.

Multisyringe flow injection analysis (MSFIA) is an advancement that combines the benefits of FIA and sequential injection analysis (SIA), offering precise software-based control of flow rates and propelled volumes. psu.edu This technique has been successfully applied to the determination of various analytes in water and other matrices. mdpi.com

Chromatographic Separation Techniques Coupled with Nitro-PAPS Detection

While spectrophotometry provides total metal concentration, chromatographic techniques coupled with Nitro-PAPS detection allow for the separation and quantification of different metal species.

Ion-pair reversed-phase high-performance liquid chromatography (IP-RPHPLC) is a powerful technique for separating charged analytes. slideshare.nettechnologynetworks.com In this method, an ion-pairing reagent is added to the mobile phase to form neutral, hydrophobic complexes with the charged metal-Nitro-PAPS chelates. technologynetworks.comnih.gov These neutral complexes can then be separated on a reversed-phase column. slideshare.netnih.gov

The separation mechanism involves the interaction of the positively charged ions of the ion-pairing reagent with the negatively charged phosphate (B84403) backbone of the Nitro-PAPS-metal complex, mediating its interaction with the stationary phase. nih.gov This technique has been successfully employed for the separation and quantification of various charged molecules. phenomenex.comnih.govnih.govwhiterose.ac.uk

Capillary electrophoresis (CE) is another high-resolution separation technique that has been utilized for the analysis of metal ions complexed with Nitro-PAPS. clinicallab.comtechnologynetworks.comnih.govspringernature.com In CE, charged species are separated based on their electrophoretic mobility in a narrow capillary under the influence of a high electric field. clinicallab.comtechnologynetworks.com

Capillary Zone Electrophoresis (CZE) is a mode of CE where the separation is based on the charge-to-mass ratio of the analytes. clinicallab.com Metal chelates with Nitro-PAPS, which are typically anionic, can be separated and detected with high efficiency. scispace.com Studies have shown that most metal chelates of Nitro-PAPS exhibit absorption maxima between 520 and 600 nm, with molar absorptivities around 10⁵ dm³ mol⁻¹ cm⁻¹. scispace.com The optimal pH for the separation of many metal ions using this technique is around 4. scispace.com

The table below illustrates the separation of a mixture of metal ions by CZE with Nitro-PAPS, showcasing the different migration times.

| Metal Ion Chelate | Migration Time (minutes) |

| Fe³⁺ | ~3.5 |

| Ni²⁺ | ~4.0 |

| Co²⁺ | ~4.2 |

| Cu²⁺ | ~4.5 |

| Pb²⁺ | ~5.0 |

| Zn²⁺ | ~5.2 |

| Cd²⁺ | ~5.5 |

Note: Migration times are illustrative and can vary based on experimental conditions such as buffer composition, pH, voltage, and capillary length.

The coupling of CE with inductively coupled plasma mass spectrometry (ICP-MS) provides an even more powerful tool for metal speciation, offering extremely low detection limits. nih.gov

Development and Application of Nitro-PAPS in Biosensor Platforms for Research

The strong and specific interaction of Nitro-PAPS with metal ions has also been exploited in the development of biosensors for research purposes. Biosensors are analytical devices that combine a biological recognition element with a transducer to produce a measurable signal in the presence of a target analyte. researchgate.netmdpi.com

In the context of Nitro-PAPS, the molecule itself can act as the recognition element, or it can be incorporated into a larger sensing platform. For example, nanoparticles functionalized with Nitro-PAPS can be used for the colorimetric or electrochemical detection of heavy metal ions. researchgate.netmdpi.com The binding of a metal ion to the immobilized Nitro-PAPS induces a change in the optical or electrical properties of the transducer, which is then correlated to the metal ion concentration. mdpi.com

Recent advancements have focused on developing nanobiosensors, which utilize nanomaterials to enhance the sensitivity and performance of the biosensor. researchgate.netmdpi.com These platforms offer advantages such as high surface area for increased immobilization of recognition elements and improved signal amplification. researchgate.netresearchgate.net

Design of Colorimetric Assays Based on Metal Ion Release

Colorimetric assays using Nitro-PAPS are meticulously designed to ensure the specific and sensitive detection of target metal ions by controlling their release and subsequent reaction.

One common strategy involves the dissociation of the metal ion from a carrier protein. For instance, in the determination of serum iron, the iron ions are first dissociated from their carrier protein, transferrin, in an acidic medium. medichem-me.com A reducing agent is then employed to convert the released ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), which then react with Nitro-PAPS to form a colored complex. medichem-me.com This process effectively "releases" the iron from its biological carrier, making it available for detection.

Another sophisticated approach utilizes masking and demasking techniques to selectively release the target ion. In the analysis of serum zinc, interfering metal ions are initially bound as cyanide complexes. nih.gov Subsequently, a demasking agent, such as chloral (B1216628) hydrate (B1144303), is introduced to preferentially release the zinc ions. nih.gov These freed zinc ions are then able to react with Nitro-PAPS, generating a colorimetric signal directly proportional to the zinc concentration. nih.gov This selective release mechanism is fundamental to the design of specific assays in complex biological samples.

The general principle of these assays can be summarized as follows:

Sample Preparation: The biological sample containing the metal ion of interest is treated to release the ion from its native state (e.g., bound to proteins).

Masking (Optional): To enhance selectivity, interfering ions may be complexed with a masking agent.

Selective Release (Demasking): The target metal ion is selectively released from its masked state or from its biological carrier.

Colorimetric Reaction: The released metal ion reacts with Nitro-PAPS to form a colored complex.

Quantification: The intensity of the color produced is measured spectrophotometrically and is directly proportional to the concentration of the target metal ion.

Optimization of Experimental Conditions for Enhanced Analytical Performance

To achieve optimal analytical performance, including high sensitivity, low detection limits, and excellent selectivity, the experimental conditions of Nitro-PAPS-based assays must be carefully controlled. Key parameters that are frequently optimized include pH, reaction time, temperature, and the use of auxiliary reagents such as masking and reducing agents.

The optimization of these conditions is critical for maximizing the color development, minimizing interferences, and ensuring the stability of the resulting metal-Nitro-PAPS complex. For example, in the simultaneous determination of vanadium and cobalt, an acetate (B1210297) buffer solution is used to maintain the pH at 4.0, and the reaction with Nitro-PAPS is immediate. oup.com For serum iron determination, the reaction is typically carried out at a pH of 4.8 and incubated for 5 minutes at 37°C or 10 minutes at 20-25°C. medichem-me.com

The following tables summarize optimized experimental conditions for the determination of various metal ions using Nitro-PAPS, based on published research findings.

Optimized Conditions for Iron (Fe) Determination

| Parameter | Optimized Condition | Reference |

|---|---|---|

| pH | 4.8 | medichem-me.com |

| Reagent | Guanidine hydrochloride, Thiourea, Reducing agent | medichem-me.com |

| Temperature | 37°C or 20-25°C | medichem-me.com |

| Reaction Time | 5 minutes at 37°C or 10 minutes at 20-25°C | medichem-me.com |

| Wavelength | 582 nm or Hg 578 nm | medichem-me.com |

| Linearity Limit | Up to 400 µg/dl | medichem-me.com |

Optimized Conditions for Zinc (Zn) Determination

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Masking Agent | Cyanide | nih.gov |

| Demasking Agent | Chloral Hydrate | nih.gov |

| Molar Absorptivity (ε) | 14.5 x 10⁴ L/mol·cm | nih.gov |

| Wavelength | 574 nm | nih.gov |

| Precision (CV) | Within-run: 1.6-2.3%, Between-run: 1.8-5.2% | nih.gov |

Optimized Conditions for Vanadium (V) and Cobalt (Co) Determination

| Parameter | Optimized Condition | Reference |

|---|---|---|

| pH | 4.0 (Acetate buffer) | oup.com |

| Reaction Time | Immediate | oup.com |

| Detection Wavelength | 593 nm | oup.com |

| Detection Limit (Cobalt) | 55 ppt | oup.com |

| Detection Limit (Vanadium) | 17 ppt | oup.com |

| Relative Standard Deviation (Cobalt) | 5.3% for 0.5 ppb | oup.com |

| Relative Standard Deviation (Vanadium) | 5.4% for 1 ppb | oup.com |

Applications of Nitro Paps in Chemical and Biological Research Domains

Environmental Trace Metal Analysis in Research Settings

The sensitive and selective detection of trace metals is crucial for environmental monitoring and research. Nitro-PAPS provides a spectrophotometric method for quantifying various metal ions.

Nitro-PAPS is a water-soluble reagent capable of forming colored, water-soluble complexes with several heavy metal ions, making it suitable for the analysis of aqueous environmental samples. dojindo.com Its application allows for the spectrophotometric determination of metals like copper (Cu), zinc (Zn), nickel (Ni), cobalt (Co), lead (Pb), and iron (Fe). dojindo.comresearchgate.net The methodology often involves a solid-phase extraction procedure to preconcentrate trace metal ions from samples, where they are complexed with a chelating agent. researchgate.net For instance, in a method for analyzing cereal and vegetable samples, heavy metal ions such as Cu²⁺, Fe²⁺, Zn²⁺, and Pb²⁺ were adsorbed on activated carbon loaded with a chelating agent, eluted, and then quantified. researchgate.net The optimal pH is a critical factor for the quantitative adsorption of the target analytes onto the solid phase. researchgate.net

Nitro-PAPS is particularly effective for the direct colorimetric assay of metal ions in complex biological research materials, such as serum. sorachim.comnih.gov Its high sensitivity allows for the use of small sample volumes. nih.govnih.gov

A key challenge in analyzing biological materials is the presence of multiple interfering ions. Research has established methods to overcome this by using masking agents. For the determination of zinc in serum, interfering metal ions are first bound into cyanide complexes, and then chloral (B1216628) hydrate (B1144303) is used to selectively demask the zinc ions, allowing them to react with Nitro-PAPS for colorimetric quantification. nih.gov Similarly, when determining serum iron, the interference from copper and zinc is eliminated by forming copper- and zinc-thioglycollate complexes using thioglycollate and sodium dodecyl sulfate (B86663). nih.gov This direct assay for serum iron has shown excellent precision, with within-run and between-run coefficients of variation (CV) ranging from 0.7-2.9% and 1.1-3.6%, respectively. nih.gov The results also correlate strongly with reference methods from the International Committee for Standardization in Hematology. nih.gov

Interactive Table: Spectrophotometric Determination of Metals with Nitro-PAPS

| Target Analyte | Matrix | Masking Agents Used | Max Wavelength (λmax) | Molar Absorptivity (ε) | Citation(s) |

|---|---|---|---|---|---|

| Iron (Fe) | Serum | Thioglycollate, Sodium Dodecyl Sulfate | 585 nm | 9.4 x 10⁴ L/mol·cm | nih.gov |

| Iron (Fe(II)) | Aqueous | None specified | 582 nm | 10.7 x 10⁴ L/mol·cm | dojindo.com |

| Zinc (Zn) | Serum | Cyanide, Chloral Hydrate | 574 nm | 14.5 x 10⁴ L/mol·cm | nih.gov |

| Copper (Cu) | Serum | Thioglycolic acid, SDS | Not specified | Not specified | dojindo.com |

| Nickel (Ni) | Aqueous | Not specified | Not specified | Not specified | dojindo.com |

| Cobalt (Co) | Aqueous | Not specified | Not specified | Not specified | dojindo.com |

Biochemical Studies in In Vitro and Ex Vivo Systems (excluding human clinical trials)

In biochemical and cell biology research, Nitro-PAPS is used to investigate fundamental processes involving metal ions and enzymatic reactions.

The balance of essential metals, or metal ion homeostasis, is critical for numerous biological functions. mdpi.com Disruptions in the homeostasis of metals like iron, copper, and zinc can indicate cellular stress or disease states. mdpi.com In research settings, such as studies on the effects of stress on liver tissue in rats, it is necessary to measure the concentrations of these metals in tissue samples or cell-free extracts. mdpi.comvu.edu.au Colorimetric reagents like Nitro-PAPS are suitable for quantifying these metal ion concentrations in processed biological samples, thereby providing a tool to assess the state of metal ion homeostasis under specific experimental conditions. dojindo.commdpi.com

Nitro-PAPS is a key component in a colorimetric method for detecting the production of pyrophosphate (PPi), a byproduct of many enzymatic reactions, including nucleic acid synthesis. google.comgoogleapis.com This application is particularly useful for monitoring DNA and RNA amplification reactions like Loop-mediated isothermal amplification (LAMP) and Polymerase Chain Reaction (PCR). google.comgoogleapis.com

The detection mechanism is based on competition for a metal ion, typically manganese (Mn²⁺). google.com

Initially, Nitro-PAPS is complexed with Mn²⁺ ions, resulting in a distinct color (e.g., purple-brown). google.com

During an enzymatic reaction, such as DNA polymerization, nucleoside triphosphates (dNTPs) are hydrolyzed, releasing pyrophosphate. google.com

The newly released pyrophosphate has a higher affinity for the Mn²⁺ ions than Nitro-PAPS does. google.com

Pyrophosphate sequesters the Mn²⁺ from the Nitro-PAPS complex, causing the dye to revert to its original, unbound color (e.g., yellow). google.com

This color change can be readily measured by a spectrophotometer or even observed by eye, providing a simple and direct way to detect the progress of the enzymatic reaction. google.comgoogleapis.com

Interactive Table: Nitro-PAPS Assay for Pyrophosphate Detection

| Step | State of Nitro-PAPS | State of Manganese (Mn²⁺) | Reaction State | Observed Color | Citation(s) |

|---|---|---|---|---|---|

| 1 (Start) | Complexed with Mn²⁺ | Bound to Nitro-PAPS | No pyrophosphate present | Purple-Brown / Red | google.com |

| 2 (End) | Unbound (free) | Sequestered by Pyrophosphate | Pyrophosphate produced | Yellow | google.comgoogleapis.com |

Application as a Chemical Probe in Molecular Biology Workflows

The ability of Nitro-PAPS to detect pyrophosphate allows it to function as an effective chemical probe for monitoring molecular biology workflows in real time. In this context, it provides an alternative to more complex and expensive fluorescence-based probes. The colorimetric change initiated by pyrophosphate production offers a direct, quantitative signal corresponding to the amount of nucleic acid being amplified. google.comgoogleapis.com This makes Nitro-PAPS a valuable tool for various applications, including diagnostic assays that rely on LAMP or PCR, where the visual or spectrophotometric detection of a positive reaction is required. google.com

Visual Reporters for Loop-Mediated Isothermal Amplification (LAMP) and Polymerase Chain Reaction (PCR)

Nitro-PAPS and its analogs, such as 5-Br-PAPS, serve as effective visual reporters for nucleic acid amplification techniques like Loop-Mediated Isothermal Amplification (LAMP). researchgate.netnih.gov These methods are foundational in molecular diagnostics for detecting pathogens and genetic material. nih.govmdpi.com The core principle of LAMP is the rapid amplification of DNA at a constant temperature, which produces a large quantity of pyrophosphate as a byproduct. mdpi.commdpi.com

The visual detection mechanism hinges on a metallochromic system. nih.gov Initially, the reaction mixture contains a metal ion, such as zinc (Zn²⁺) or manganese (Mn²⁺), complexed with Nitro-PAPS (or a similar PAPS dye). researchgate.netnih.gov This complex imparts a distinct color to the solution, for instance, a bright magenta when 5-Br-PAPS is complexed with zinc ions. nih.gov

As the LAMP reaction proceeds and the target DNA is amplified, pyrophosphate ions (P₂O₇⁴⁻) are generated. These pyrophosphate ions have a strong affinity for the metal ions in the reaction. They effectively chelate the metal ions, displacing them from the Nitro-PAPS complex. researchgate.netnih.gov This disruption of the metal-dye complex leads to a clear and distinct color change, signaling a positive amplification result. For example, the magenta color of the Zn²⁺/5-Br-PAPS complex shifts to yellow upon the release of the dye. nih.gov This colorimetric change allows for simple, naked-eye detection of the amplification product, eliminating the need for sophisticated instrumentation typically required for techniques like real-time PCR. researchgate.net

While much of the published research focuses on LAMP, this principle is theoretically applicable to any nucleic acid amplification method that generates pyrophosphate, including the Polymerase Chain Reaction (PCR).

Table 1: Mechanism of Nitro-PAPS as a Visual Reporter in LAMP

| Step | Process | Visual Observation | Reference |

| Initial State (No Amplification) | Nitro-PAPS is complexed with metal ions (e.g., Zn²⁺). | Solution has a distinct color (e.g., magenta). | nih.gov |

| During Amplification | DNA amplification via LAMP or PCR produces pyrophosphate ions. | No change yet. | researchgate.netmdpi.com |

| Detection | Pyrophosphate chelates the metal ions, displacing them from the Nitro-PAPS complex. | The free Nitro-PAPS dye has a different color (e.g., yellow), indicating a positive result. | researchgate.netnih.gov |

Utilization in Fundamental Research on Metal-Protein Interactions (indirectly via metal quantification)

Nitro-PAPS is extensively used for the highly sensitive and direct colorimetric quantification of various metal ions in biological samples. dojindo.com This capability allows it to be an indirect yet powerful tool for fundamental research into metal-protein interactions. Many essential physiological processes depend on proteins that bind and transport metal ions. By accurately measuring the concentration of these metals, researchers can infer information about the proteins' function, binding capacity, and the dynamics of their interaction with metals.

A primary example is the study of iron and its interaction with transferrin, the main iron-transporting protein in the blood. nih.gov To quantify serum iron, a sample is treated to dissociate the iron ions from transferrin, typically in an acidic medium, and reduce them to the ferrous (Fe²⁺) state. medichem-me.com Nitro-PAPS is then introduced, which reacts specifically with the released Fe²⁺ ions to form a stable, colored complex with a maximum absorbance around 582-585 nm. dojindo.comnih.govmedichem-me.com The intensity of the color is directly proportional to the concentration of iron, allowing for precise measurement. medichem-me.com This method provides insight into iron metabolism and the state of iron-binding proteins. nih.gov

Similarly, Nitro-PAPS is employed in the colorimetric assay of zinc in serum. nih.govdocumentsdelivered.com In these assays, zinc is released from its protein-bound state. To ensure specificity, interfering metal ions like copper and iron are often masked using agents like cyanide. nih.govdocksci.com A demasking agent, such as chloral hydrate, is then used to selectively free the zinc ions to react with Nitro-PAPS. nih.govdocksci.com The resulting colored complex, which absorbs maximally at approximately 574 nm, enables the quantification of zinc. nih.gov This quantification is crucial for studying the role of zinc in various enzymatic activities and its interaction with albumin and other proteins.

The high molar absorptivity of the metal-Nitro-PAPS complexes ensures that even micromolar concentrations of metals like iron, zinc, copper, and cobalt can be determined, making it a highly sensitive technique for these research applications. dojindo.comnih.gov

Table 2: Research Applications of Nitro-PAPS in Metal Quantification

| Metal Ion | Biological Context | Principle of Assay | Reference |

| Iron (Fe²⁺) | Bound to transferrin in serum | Dissociation from protein, reduction to Fe²⁺, and complex formation with Nitro-PAPS. | nih.govmedichem-me.com |

| Zinc (Zn²⁺) | Bound to albumin and other proteins in serum | Masking of interfering ions (Cu, Fe), release from proteins, selective demasking, and complex formation with Nitro-PAPS. | nih.govdocksci.com |

| Copper (Cu²⁺) | General metal-protein studies | Forms a colored complex with Nitro-PAPS; can be masked with thioglycolate when measuring other ions. | dojindo.comnih.gov |

Future Directions and Emerging Research Avenues for Nitro Paps

Development of Next-Generation Nitro-PAPS Analogs with Tuned Specificity and Sensitivity

The core structure of Nitro-PAPS, a pyridylazo compound, offers a versatile scaffold for chemical modification. A primary focus of future research is the rational design and synthesis of new analogs to achieve greater sensitivity and, crucially, higher selectivity for specific metal ions. The strategy is guided by the extensive history of related pyridylazo dyes, where minor structural changes have produced significant shifts in analytical performance. najah.edujchemrev.com

Key strategies for developing next-generation analogs include:

Substitution on the Pyridyl and Phenolic Rings: The electronic properties of the Nitro-PAPS molecule are dictated by its substituent groups. Introducing electron-donating groups (e.g., -CH₃, -OR) or electron-withdrawing groups (e.g., additional -NO₂, -Cl, -Br) at different positions on the aromatic rings can modulate the pKa of the hydroxyl group and the electron density on the nitrogen atoms of the azo group. mdpi.com This directly influences the stability constant of the metal-ligand complex and the wavelength of maximum absorbance (λmax) of the resulting chelate. For example, halogen-substituted pyridylazo compounds like 5-Br-PADAP often exhibit higher molar absorptivity than their non-halogenated counterparts. najah.edu

Modification of the Amino Group: The N-propyl-N-sulfopropylamino group plays a critical role in the water solubility and complexometric properties of Nitro-PAPS. Designing analogs with different alkyl or aryl substituents on the amine could alter the steric environment around the coordination site, potentially favoring the binding of ions with a specific size or coordination geometry.

Ensemble Chemosensing Systems: An emerging strategy involves using Nitro-PAPS or its analogs in multi-component "ensemble" systems. acs.orgresearchgate.net Rather than relying on a single molecule, these systems combine a receptor (the analog) and a signaling unit, which can produce a more robust and selective response to a target analyte through mechanisms like indicator displacement assays. acs.org

The goal of this research is to create a library of Nitro-PAPS derivatives, each optimized for a specific analytical task, moving beyond a one-size-fits-all approach.

Integration of Nitro-PAPS-Based Assays into Miniaturized and Microfluidic Systems for Research

The transition from benchtop analysis to high-throughput and point-of-care diagnostics necessitates the miniaturization of assays. Integrating Nitro-PAPS-based colorimetric tests into microfluidic and miniaturized platforms is a significant area of future development. nih.govnih.gov The use of microwell plates for serum zinc analysis with Nitro-PAPS has already demonstrated the feasibility and benefits of scaling down sample and reagent volumes without compromising sensitivity. acs.org

Future research will expand on this by incorporating Nitro-PAPS into more advanced systems:

Lab-on-a-Chip Devices: Microfluidic chips fabricated using techniques like photolithography or 3D printing can automate the entire analytical process—including sample mixing, addition of masking agents, incubation, and detection—on a single, small device. nih.govacs.org This dramatically reduces reagent consumption, minimizes waste, and accelerates analysis time. nih.gov

Paper-Based Microfluidics: For low-cost and field-deployable sensors, Nitro-PAPS can be impregnated into paper-based devices. A sample can be spotted onto the paper, and the resulting color change can be quantified using a simple scanner or even a smartphone camera, making it suitable for environmental monitoring or resource-limited settings.

Enhanced Sensitivity: While miniaturization offers many advantages, maintaining high sensitivity with sub-microliter volumes can be challenging. Research in this area will focus on optimizing reaction conditions within micro-channels, such as increasing incubation times through flow-rate control, to ensure complete complex formation and a strong analytical signal. mdpi.comacs.org

These miniaturized systems promise to make metal ion analysis faster, more accessible, and more sustainable. nih.gov

Advanced Computational and Theoretical Modeling of Metal-Nitro-PAPS Interactions

To move beyond empirical, trial-and-error development of new analogs, researchers are turning to advanced computational chemistry. Theoretical modeling provides profound insights into the fundamental interactions between Nitro-PAPS and metal ions, guiding the rational design of improved chemosensors. acs.org

Density Functional Theory (DFT) is a particularly powerful tool being applied in this area. mdpi.comacs.orgresearchgate.net DFT calculations can be used to:

Predict Geometric Structures: Model the three-dimensional arrangement of the Metal-Nitro-PAPS complex, revealing bond lengths, bond angles, and the preferred coordination geometry of the metal ion.

Analyze Electronic Properties: Calculate the distribution of electron density within the molecule before and after metal binding. This helps explain how complexation alters the electronic structure and leads to a color change. mdpi.com

Simulate Absorption Spectra: Predict the λmax and molar absorptivity of the complex, allowing researchers to screen potential analogs in silico before committing to their synthesis. This can identify which structural modifications are most likely to produce a desired bathochromic (red) shift and a high-intensity signal. researchgate.net

By correlating theoretical predictions with experimental data, a deeper understanding of the structure-property relationships in the Nitro-PAPS family of compounds can be achieved, accelerating the development of next-generation sensors. mdpi.com

Exploration of Novel Reaction Mechanisms and Signaling Pathways Mediated by Nitro-PAPS

Current applications of Nitro-PAPS primarily rely on its function as a tridentate chelating agent, where color formation is due to the coordination of a metal ion. However, the rich chemistry of its functional groups—the nitro group, the azo linkage, and the phenol (B47542) ring—opens the door to novel detection mechanisms. acs.orgpsu.edu

Future research may explore:

Redox-Based Sensing: The nitro group (-NO₂) can be electrochemically or chemically reduced to other functional groups, such as nitroso (-NO) or amino (-NH₂). The presence of certain analytes could catalyze or inhibit this reduction, providing a basis for a new sensing modality that could be monitored electrochemically or spectrophotometrically.

Radical-Involved Reactions: The nitro group is known to participate in radical-initiated pathways. acs.org It is conceivable that under specific conditions (e.g., in the presence of reactive oxygen species), Nitro-PAPS could act as a radical scavenger or participant, with the reaction leading to a measurable change in its spectral properties.

Electrophilic Substitution Reactions: The phenol ring is susceptible to electrophilic attack. Studies on other phenolic compounds have shown that reactive nitrogen species, such as the nitrosonium ion (NO⁺), can react to form nitroso-substituted products, which can then be oxidized to nitro compounds. psu.edu Exploring these pathways could uncover new signaling cascades where Nitro-PAPS acts not just as a ligand but as a reactive substrate.

Uncovering these alternative reaction mechanisms could expand the utility of Nitro-PAPS beyond metal ion detection to a wider range of analytes and biological signaling molecules.

Addressing and Overcoming Current Limitations in Analytical Performance and Interference Management

While a powerful reagent, Nitro-PAPS is not without its limitations. Its selectivity is not absolute, and interference from non-target ions is a persistent challenge in complex matrices like biological fluids or environmental samples. nih.govresearchgate.net A significant area of ongoing research is the development of robust strategies to manage and eliminate these interferences.

A primary method for enhancing selectivity is the use of masking agents . These are auxiliary complexing agents that selectively bind to interfering ions, preventing them from reacting with Nitro-PAPS. nih.govpsu.edu For example, in the analysis of zinc, cyanide is often used to mask interfering ions like copper. acs.org The subsequent addition of chloral (B1216628) hydrate (B1144303) selectively demasks the zinc, allowing it to react with Nitro-PAPS. acs.org Iron is another common interferent in colorimetric assays. nih.govresearchgate.netnih.gov

Future work will focus on creating more sophisticated masking protocols and exploring new agents to improve the analytical performance of Nitro-PAPS-based assays.

Table 1: Examples of Masking Agents Used in Pyridylazo-Based Metal Assays

| Masking Agent | Targeted Interfering Ion(s) | Reference |

|---|---|---|

| Cyanide (CN⁻) | Cu(II), Ni(II), Co(II) | acs.org |

| Thiosulfate (S₂O₃²⁻) | Cu(II) | nih.gov |

| Fluoride (F⁻) | Fe(III), Al(III) | najah.edu |

| Triethylenetetramine | Cu(II), Ni(II), Co(II), Cd(II), Zn(II) | psu.edu |

| Diethylenetriaminepentaacetic acid (DTPA) | Fe(II), Fe(III) | nih.govresearchgate.net |

Beyond chemical masking, other strategies include the use of derivative spectrophotometry to resolve overlapping spectra and the application of chemometric techniques to mathematically correct for interference signals. Overcoming the inherent limitation of binding affinity in colorimetric assays is also being explored through novel methods, such as inducing nanoparticle aggregation or using centrifugation to concentrate the signal, thereby lowering the limit of detection. rsc.org

Q & A

Q. What is the mechanism of metal ion detection using Nitro-PAPS, and how does its molar absorptivity compare across target metals?

Nitro-PAPS forms stable, colored complexes with transition metals (e.g., Fe²⁺, Zn²⁺, Co²⁺, Ni²⁺) via its azo and sulfonic acid groups. The molar absorptivity (ε) varies by metal:

- Fe²⁺ : ~1.45 × 10⁵ L·mol⁻¹·cm⁻¹ at 574 nm

- Zn²⁺ : ~1.45 × 10⁵ L·mol⁻¹·cm⁻¹ (similar to Fe²⁺)

- Ni²⁺/Co²⁺ : ε > 10⁵ L·mol⁻¹·cm⁻¹, though exact values depend on pH and masking agents . Methodological Tip: Calibrate absorbance measurements using standard metal solutions (e.g., 0–5 µM range) in buffered conditions (pH 4–6).

Q. How should Nitro-PAPS solutions be prepared and stored to ensure stability?

Dissolve 50 mg of Nitro-PAPS in 100 mL deionized water (0.05% w/v). Store aliquots at 4°C in amber vials to prevent photodegradation. The reagent remains stable for ≥6 months under these conditions. Avoid freeze-thaw cycles, as hydration state changes may alter complexation kinetics .

Q. What are the optimal pH and buffer conditions for detecting Fe²⁺ in serum using Nitro-PAPS?

For serum iron assays, use acetate buffer (pH 4.0–4.5) to maximize Fe²⁺-Nitro-PAPS complex formation. Mask Cu²⁺ and Zn²⁺ interference with 0.1% thioglycolic acid and 0.1% SDS, which suppress competing metal interactions. Centrifuge samples (10,000 ×g, 10 min) to remove precipitates before measurement .

Advanced Research Questions

Q. How can Nitro-PAPS-based assays be validated against atomic absorption spectroscopy (AAS) for serum zinc quantification?

- Step 1 : Perform parallel analyses of 50 serum samples using both Nitro-PAPS (λ = 574 nm) and AAS.

- Step 2 : Apply Bland-Altman analysis to assess agreement between methods. A study by Makino (1991) reported a correlation coefficient (r) of 0.98 between the two methods .

- Step 3 : Validate precision via intra- and inter-day CVs (<5% acceptable).

Q. What strategies mitigate interference from Cu²⁺ in Nitro-PAPS assays for trace Zn²⁺ detection?

- Chemical Masking : Add 0.05 M KCN to serum samples; CN⁻ forms stable Cu(CN)₃²⁻ complexes, eliminating Cu²⁺ interference .

- Spectrophotometric Correction : Measure absorbance at 574 nm (Zn²⁺-Nitro-PAPS peak) and 620 nm (Cu²⁺-Nitro-PAPS secondary peak). Use dual-wavelength equations to subtract Cu²⁺ contribution .

Q. How does Nitro-PAPS performance compare to Ferene S or Zincon in multi-metal systems?

Q. What experimental design is recommended for simultaneous Fe²⁺/Cu²⁺ quantification in serum using Nitro-PAPS?

- Dual-Mask System : Use thioglycolic acid (0.1%) to reduce Fe³⁺ to Fe²⁺ and mask Cu²⁺, combined with SDS (0.1%) to solubilize proteins.

- Differential pH : Adjust pH to 4.0 for Fe²⁺ detection, then raise to 6.5 (phosphate buffer) to measure Cu²⁺. Validate with spiked recovery tests (85–115% recovery acceptable) .

Troubleshooting & Data Analysis

Q. How to resolve discrepancies in Nitro-PAPS absorbance readings across replicates?

Q. What statistical methods are appropriate for analyzing Nitro-PAPS calibration curve non-linearity?

Apply weighted least squares (1/x² weighting) to account for heteroscedasticity at low concentrations. For non-linear segments (e.g., >10 µM Zn²⁺), use polynomial regression (2nd order) or segment the curve into linear ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.